7-ヒドロキシ-4-(トリフルオロメチル)クマリン

概要

説明

Introduction 7-Hydroxy-4-(trifluoromethyl)coumarin is a derivative of coumarin, a chemical compound with a wide range of biological activities and applications in various fields.

Synthesis Analysis

- Synthesis involves methods like TMSCl-mediated acylation of 4-hydroxycoumarin followed by treatment with POCl3 to produce derivatives like 4-Chloro-3-(trifluoroacetyl)coumarin, a precursor for synthesizing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones (Iaroshenko et al., 2011).

- Another method involves oxidative cyanation of coumarins using potassium cyanide and elemental bromine for introducing a 4-cyano group, significantly affecting the electronic spectra and dissociation constants of 7-hydroxycoumarins (Wolfbeis et al., 1985).

Molecular Structure Analysis

- X-ray crystal structure analysis has been used to determine the stereostructure of coumarin derivatives, revealing intramolecular hydrogen bonding between hydroxyl and carbonyl oxygen atoms in certain derivatives (Završnik et al., 2011).

- Electronic structures studied through theoretical calculations and experimental valence and core photoelectron spectra show the presence of multiple tautomers in compounds like 4-hydroxycoumarin (Wickrama Arachchilage et al., 2016).

Chemical Reactions and Properties

- 7-Hydroxy-4-(trifluoromethyl)coumarin exhibits excited-state proton-transfer dynamics with bases like 1-methylimidazole, showing both photoacid and photobase characteristics (Westlake et al., 2012).

Physical Properties Analysis

- The crystal structure of compounds like 7-Hydroxy-4-(hydroxymethyl)coumarin shows an almost planar coumarin ring system with hydroxymethyl and hydroxyl substituents, forming a three-dimensional network structure through hydrogen bonds (Bai & Dong, 2016).

Chemical Properties Analysis

- The presence of substituents like the 4-cyano group dramatically shifts the absorption and emission wavelengths of 7-hydroxycoumarins, indicating significant changes in their chemical properties (Wolfbeis et al., 1985).

科学的研究の応用

蛍光プローブ

7-ヒドロキシ-4-(トリフルオロメチル)クマリンとその誘導体は、強い蛍光を示すことがわかっている . この特性により、生化学や医療診断など、科学研究のさまざまな分野で使用されている蛍光プローブの開発において、それらは貴重なものとなる .

レーザー染料

この化合物は、主にレーザー染料として使用されている . レーザー染料は、有機染料を増幅媒体として使用するレーザーの一種である染料レーザーで使用される。 これらのレーザーはさまざまな波長に調整でき、科学研究からレーザー光線ショーまで、幅広い用途で役立つ .

励起状態プロトン移動 (ESPT)

7-ヒドロキシ-4-(トリフルオロメチル)クマリンは、励起状態プロトン移動 (ESPT) に使用できる可能性がある . ESPT は、励起された電子状態にある分子がプロトン移動反応を起こす際に起こるプロセスである。 このプロセスは、多くの生物学的システムにおいて重要であり、センサーや画像化剤の開発にも使用できる .

化学反応の監視

この化合物は、重合などの化学反応の監視に使用できる<a aria-label="4: " data-citationid="fb000636-6ecb-e688-6db2-38dae7d922fc-30" h="ID=SERP,5017.1" href="https://www.ossila.com/products/7-hydroxy-4

作用機序

Target of Action

The primary target of 7-Hydroxy-4-(trifluoromethyl)coumarin is hydrogen sulfide (H2S/HS−) . This compound has a strong binding affinity with H2S/HS−, which is a gaseous signaling molecule involved in various physiological processes .

Mode of Action

7-Hydroxy-4-(trifluoromethyl)coumarin interacts with its target, H2S/HS−, through a binding activity . This interaction leads to an increase in the fluorescence intensity of 7-Hydroxy-4-(trifluoromethyl)coumarin . This property makes it a useful chemical sensor for detecting H2S/HS− .

Biochemical Pathways

This allows 7-Hydroxy-4-(trifluoromethyl)coumarin to be used in monitoring chemical reactions such as polymerization .

Result of Action

The primary result of 7-Hydroxy-4-(trifluoromethyl)coumarin’s action is its ability to serve as a chemical sensor for detecting H2S/HS− . Its fluorescence intensity increases after the binding activity, which can be used to detect and measure the presence of H2S/HS− .

Action Environment

The action of 7-Hydroxy-4-(trifluoromethyl)coumarin is influenced by environmental factors such as the medium’s microviscosity and polarity . These factors can affect the compound’s photosensitivity and, consequently, its efficacy as a chemical sensor . The compound has also shown the theoretical possibility of proton transfer/proton shuttling under excitation, based on the change of photoacidity .

Safety and Hazards

将来の方向性

Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

生化学分析

Biochemical Properties

7-Hydroxy-4-(trifluoromethyl)coumarin is majorly used as laser dyes . It has a characterized emission spectra and may be used in excited state proton transfer (ESPT) . It has a strong binding affinity with H2S/HS− .

Cellular Effects

Coumarin derivatives are known to have various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV effects .

Molecular Mechanism

It has been suggested that it may be involved in proton transfer/proton shuttling under excitation, based on the change of photoacidity .

Metabolic Pathways

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

特性

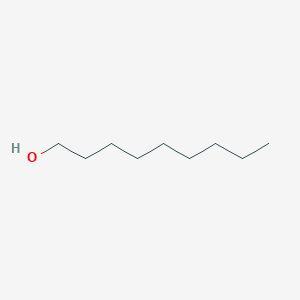

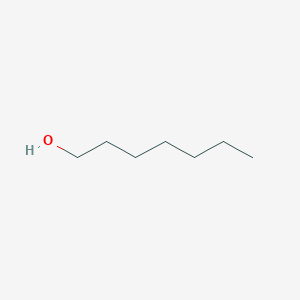

IUPAC Name |

7-hydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKWMCUOHJAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206109 | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

575-03-1 | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

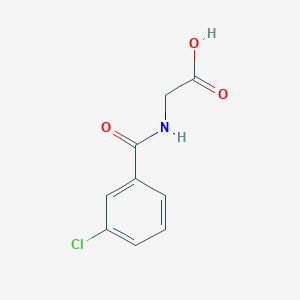

![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)